1-(2-Chloroethoxy)-3-methylbenzene
Description
1-(2-Chloroethoxy)-3-methylbenzene is an aromatic ether with a methyl group at the 3-position and a 2-chloroethoxy group (-O-CH₂CH₂Cl) at the 1-position of the benzene ring. Its molecular formula is C₉H₁₁ClO, with a molecular weight of 170.45 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions requiring directed C–H functionalization or nucleophilic substitution due to the reactive chlorine atom in the ethoxy side chain.
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
OIZMZUUFHOZQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Halogenated Ethoxybenzene Derivatives
Bromoethoxy Analogs
- 1-(2-Bromoethoxy)-3-methylbenzene (C₉H₁₁BrO₂, MW: 231.16 g/mol) shares structural similarity but replaces chlorine with bromine. Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions, making this analog more reactive in SN2 reactions .
- 1-Bromo-3-(2-chloroethoxy)benzene (C₈H₈BrClO, MW: 235.51 g/mol) demonstrates how halogen positioning affects reactivity. The bromine on the benzene ring directs electrophilic substitution to specific positions, while the chloroethoxy side chain offers orthogonal reactivity .
Chloroethoxy Derivatives
- 1-(2-Chloroethoxy)-2-methoxybenzene (C₉H₁₁ClO₃, MW: 202.63 g/mol) differs by substituting the methyl group with a methoxy group. The electron-donating methoxy group increases the ring’s electron density, altering its behavior in electrophilic aromatic substitution compared to the methyl-substituted target compound .
Substituent Position and Electronic Effects
- Ortho vs. Para Substituents : In 1-(2-Chloroethoxy)-2-methoxybenzene (), the methoxy group at the 2-position (ortho to the chloroethoxy group) creates steric hindrance and electronic effects that differ from the target compound’s 3-methyl substituent. Methyl groups donate electrons weakly via hyperconjugation, while methoxy groups donate strongly via resonance, influencing reaction pathways such as metal coordination or electrophilic attack .
Comparison with Methoxy and Methyl-Substituted Analogs
- Methyl vs. Methoxy : Methyl groups (weak electron-donating) favor reactions requiring mild activation, while methoxy groups (strong electron-donating) enhance coordination to metals (e.g., chromium complexes in ) and stabilize positive charges in intermediates .
Reactivity in Organic Reactions
- Nucleophilic Substitution : The chloroethoxy group undergoes SN2 reactions, as seen in analogs like 1-(2-Bromoethoxy)-3-methylbenzene , which participates in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
